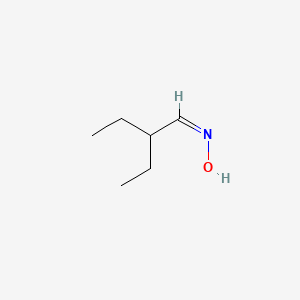

(NZ)-N-(2-ethylbutylidene)hydroxylamine

Description

Historical Development and Evolution of Oxime and Hydroxylamine (B1172632) Chemistry in Organic Research

The chemistry of oximes dates back to the 19th century, with their initial synthesis from the reaction of hydroxylamine with aldehydes and ketones. wikipedia.orgnumberanalytics.com This discovery opened up a new class of organic compounds characterized by the RR'C=N-OH functional group. wikipedia.org Initially, research focused on their synthesis and basic reactivity. Over the decades, the field has evolved significantly, with a deeper understanding of their structural nuances and a broader range of applications. numberanalytics.com

Hydroxylamine and its derivatives are fundamental reagents in the synthesis of oximes. byjus.com The condensation reaction between an aldehyde or a ketone and hydroxylamine remains a primary method for forming the C=N-OH linkage. wikipedia.org The versatility of oximes as precursors for a variety of functional groups, including amines, amides (via the Beckmann rearrangement), and nitriles, has cemented their importance in synthetic organic chemistry. wikipedia.orgijprajournal.com

Significance of N-Substituted Oximes in Stereochemical and Synthetic Methodologies

N-substituted oximes, where the hydrogen of the hydroxyl group is replaced by another substituent, exhibit unique reactivity and stereochemical properties. The geometry of the C=N double bond in oximes gives rise to stereoisomerism, specifically E/Z isomerism (historically referred to as syn/anti). wikipedia.orgyoutube.com The specific configuration of an oxime can profoundly influence its reactivity and biological activity. For instance, the therapeutic effect of some drugs containing an oxime moiety is dependent on a specific isomer. mdpi.com

The stereochemistry of N-substituted oximes is a critical consideration in modern synthetic strategies. The ability to control the E/Z configuration allows for stereoselective transformations, which are essential in the synthesis of complex molecules. maynoothuniversity.ie The N-substituent can influence the stability of the isomers and the energy barrier for their interconversion. mdpi.com Furthermore, N-substituted oximes are valuable in cycloaddition reactions and as precursors for generating nitrones in situ. maynoothuniversity.ie

Structural Specificity of (NZ)-N-(2-ethylbutylidene)hydroxylamine within the Hydroxylamine and Oxime Chemical Space

(NZ)-N-(2-ethylbutylidene)hydroxylamine is an aldoxime, derived from the condensation of 2-ethylbutanal (B1361351) and hydroxylamine. Its systematic name indicates the specific stereochemistry around the carbon-nitrogen double bond. The "(NZ)" designation, while not standard IUPAC nomenclature for E/Z isomers, points towards a specific, though potentially ambiguous, spatial arrangement of the substituents. For the purpose of this article, we will consider the standard E/Z notation.

The structure of (NZ)-N-(2-ethylbutylidene)hydroxylamine features a 2-ethylbutyl group attached to the carbon of the C=N bond. This branched alkyl group can exert steric influence on the geometry and reactivity of the oxime. The presence of the hydroxyl group on the nitrogen atom makes it a classical oxime, capable of exhibiting the characteristic reactions of this functional group.

A closely related compound, (NZ)-N-(3-methylbutylidene)hydroxylamine, is known and has been characterized. chemicalbook.com This suggests that (NZ)-N-(2-ethylbutylidene)hydroxylamine is a stable and synthetically accessible molecule.

Table 1: Structural and Chemical Properties of (NZ)-N-(2-ethylbutylidene)hydroxylamine

| Property | Value |

| Molecular Formula | C6H13NO |

| Molecular Weight | 115.17 g/mol |

| IUPAC Name | (E/Z)-N-(2-ethylbutylidene)hydroxylamine |

| Parent Aldehyde | 2-ethylbutanal |

| Functional Group | Aldoxime |

Rationale for Advanced Academic Investigation into (NZ)-N-(2-ethylbutylidene)hydroxylamine

Advanced academic investigation into a specific molecule like (NZ)-N-(2-ethylbutylidene)hydroxylamine is driven by several factors. The unique steric and electronic properties conferred by the 2-ethylbutyl group could lead to novel reactivity or selectivity in known oxime transformations. For instance, the steric bulk might influence the E/Z isomer ratio during synthesis or affect the rate and outcome of reactions such as the Beckmann rearrangement.

Furthermore, the potential biological activity of this compound could be a subject of interest. Oximes are known to exhibit a wide range of biological activities, and the specific substitution pattern of (NZ)-N-(2-ethylbutylidene)hydroxylamine might lead to interesting pharmacological properties. Research into such compounds contributes to the broader understanding of structure-activity relationships.

Finally, the study of such a molecule can serve as a model system to probe fundamental aspects of oxime chemistry, including the subtle interplay of steric and electronic effects on stereochemistry and reactivity.

Structure

3D Structure

Properties

CAS No. |

5399-18-8 |

|---|---|

Molecular Formula |

C6H13NO |

Molecular Weight |

115.17 g/mol |

IUPAC Name |

(NE)-N-(2-ethylbutylidene)hydroxylamine |

InChI |

InChI=1S/C6H13NO/c1-3-6(4-2)5-7-8/h5-6,8H,3-4H2,1-2H3/b7-5+ |

InChI Key |

FQRMVGKAQSXDPC-FNORWQNLSA-N |

SMILES |

CCC(CC)C=NO |

Isomeric SMILES |

CCC(CC)/C=N/O |

Canonical SMILES |

CCC(CC)C=NO |

Other CAS No. |

5399-18-8 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Nz N 2 Ethylbutylidene Hydroxylamine

Strategic Routes for the Stereoselective Synthesis of (NZ)-N-(2-ethylbutylidene)hydroxylamine

The spatial arrangement of the hydroxyl group relative to the alkyl substituent on the C=N double bond gives rise to (Z) and (E) isomers. The selective synthesis of one isomer is a significant goal in synthetic chemistry, as different isomers can exhibit distinct physical properties and biological activities. researchgate.net

Control of (N/Z) Isomerism in Oxime Formation Reactions

The direct condensation of 2-ethylbutyraldehyde with hydroxylamine (B1172632) typically yields a mixture of (Z) and (E) isomers. chemtube3d.comresearchgate.net The ratio of these isomers is often dependent on reaction conditions such as temperature and pH. The equilibration between the (Z) and (E) isomers can be temperature-dependent, meaning the isomer ratio can change under thermal conditions. researchgate.net

Several strategies have been developed to control the isomeric ratio post-synthesis. One effective method involves the treatment of an E/Z mixture with an acid. For instance, a process developed for aryl alkyl ketoximes demonstrates that treating a solution of an E/Z mixture with a protic or Lewis acid, such as anhydrous HCl, under anhydrous conditions can selectively precipitate the E-isomer as a stable immonium salt. The Z-isomer remaining in solution can then isomerize to the E-form, which subsequently precipitates. Neutralization of the collected salt with a mild base, like sodium carbonate, yields the pure E-oxime. google.com This method could be adapted for the selective isolation of the (E)-isomer of N-(2-ethylbutylidene)hydroxylamine.

Another strategic approach involves designing the synthetic pathway to favor one isomer. For example, in the synthesis of other complex oximes, different reaction sequences have been shown to selectively produce either the E or Z isomer in high yields. This suggests that the choice of reagents and intermediates in the synthesis of (NZ)-N-(2-ethylbutylidene)hydroxylamine could be tailored to favor a specific isomer.

Table 1: Influence of Synthetic Pathway on Isomer Selectivity for a Model Propyloxime

| Pathway | Key Reactants | Product Isomer | Yield (%) |

|---|---|---|---|

| A | Methyl 2-(2-((4-acetyl-2,5-dimethylphenoxy)methyl)phenyl)-3-methoxyacrylate + O-propylhydroxylamine | E | 96 |

| B | Precursor aldehyde + Hydroxylamine derivative | Z | 94 |

Data adapted from a study on the synthesis of methyl-(E-Z)-2-(2-(2,5-dimethyl-4-(E-Z)-1-(propoxyimino)ethyl)phenoxy)methyl)phenyl)-3-methoxyacrylate.

Catalytic Approaches for Enhanced Stereoselectivity in Aldoxime Generation

Catalysis offers a powerful tool for enhancing both the rate and selectivity of oxime formation. Both acid and base catalysis are commonly employed. ijprajournal.com Recently, novel catalytic systems, including photocatalysts, have been explored for the synthesis of oxime derivatives.

A visible-light-mediated, three-component reaction has been developed for synthesizing oxime esters, which are derivatives of oximes. This method uses eosin (B541160) Y as a photocatalyst to react aldehydes, anilines, and N-hydroxyphthalimide (NHPI) esters, affording oxime esters in high yields under mild conditions. nih.gov The reaction tolerates a wide range of aldehydes, including aliphatic ones, suggesting its potential applicability for the synthesis of derivatives of (NZ)-N-(2-ethylbutylidene)hydroxylamine.

Natural acids derived from sources like citrus fruit juice have also been successfully used as green catalysts for oxime synthesis, offering an environmentally friendly alternative to traditional acid catalysts. ijprajournal.com

Table 2: Effect of Various Catalysts on Oximation Reactions

| Catalyst | Substrate | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Eosin Y (photocatalyst) | Various Aldehydes | Visible Light, Room Temp. | 83-91 (for oxime esters) | nih.gov |

| Natural Acids (e.g., Citrus Limetta) | Various Aldehydes | Aqueous Extract | High | ijprajournal.com |

Optimization of Reaction Parameters for High Yield and Purity of (NZ)-N-(2-ethylbutylidene)hydroxylamine

Achieving high yield and purity requires careful optimization of reaction parameters such as solvent, temperature, stoichiometry, and catalyst loading.

In a study on the synthesis of elongated nitriles from cyclobutanone (B123998) oxime, reaction conditions were systematically optimized. The choice of solvent was found to be critical, with 1,4-dioxane (B91453) providing the best results. Catalyst loading and the choice of base were also shown to significantly impact the yield. Furthermore, temperature was a crucial parameter, with a decrease in yield observed at temperatures both above and below the optimum of 100 °C, likely due to the decomposition of a key intermediate at higher temperatures. beilstein-journals.org

These principles of optimization are directly applicable to the synthesis of (NZ)-N-(2-ethylbutylidene)hydroxylamine from 2-ethylbutyraldehyde and hydroxylamine. A systematic screening of solvents, temperatures, and base catalysts would be necessary to determine the ideal conditions for maximizing the yield and purity of the desired oxime.

Table 3: Optimization of Reaction Conditions for a Model Ring-Opening Cross-Coupling of Cyclobutanone Oxime

| Parameter Varied | Conditions | Yield (%) |

|---|---|---|

| Solvent | Toluene | 45 |

| Solvent | 1,2-Dichloroethane (DCE) | 52 |

| Solvent | 1,4-Dioxane | 65 |

| Base | K2CO3 | 68 |

| Base | CH3COOK | 72 |

| Temperature | 80 °C | 55 |

| Temperature | 100 °C | 72 |

| Temperature | 120 °C | 61 |

Data adapted from a study on the synthesis of aliphatic nitriles from cyclobutanone oxime. beilstein-journals.org

Mechanistic Investigations of (NZ)-N-(2-ethylbutylidene)hydroxylamine Formation

Understanding the reaction mechanism is fundamental to controlling the reaction outcome, including stereoselectivity and yield.

Elucidation of Reaction Pathways and Identification of Key Intermediates

The formation of an aldoxime from an aldehyde and hydroxylamine proceeds via a well-established pathway. chemtube3d.com The reaction mechanism involves two main stages:

Nucleophilic Addition: The nitrogen atom of hydroxylamine (H₂NOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-ethylbutyraldehyde. This leads to the formation of a tetrahedral intermediate, often called a carbinolamine. The nucleophilicity of the hydroxylamine nitrogen is enhanced by the adjacent oxygen atom. chemtube3d.com

Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water. This elimination step, which is typically the rate-determining step and is subject to acid or base catalysis, results in the formation of the C=N double bond of the oxime. chemtube3d.com

Reaction Scheme: General Mechanism of Aldoxime Formation R-CHO + H₂NOH ⇌ [R-CH(OH)-NHOH] → R-CH=NOH + H₂O (Where R = CH₃CH₂CH(CH₂CH₃))

In related syntheses, such as the formation of amidoximes from nitriles and hydroxylamine, key intermediates have been identified that can lead to side products. For example, a carboximidate intermediate, -C(=NH)(O-NH₂), can be formed, which may then react further to produce an undesired amide side product. ukm.my While not directly part of the primary pathway for aldoxime formation from an aldehyde, this illustrates the importance of identifying and controlling reactive intermediates to ensure high purity of the desired product.

Kinetic and Thermodynamic Analysis of the Oxime Formation Reaction

Thermodynamic Control: The stability of the (Z) vs. (E) isomers determines their relative abundance at equilibrium. The thermodynamic product is the more stable isomer, which will be favored under conditions that allow for equilibration (e.g., higher temperatures, longer reaction times). researchgate.net Computational analysis can be used to predict the relative energies and stabilities of the E and Z isomers, providing insight into the thermodynamic landscape of the reaction. uv.mx

Kinetic Control: The kinetic product is the one that is formed fastest. It proceeds through the transition state with the lower activation energy. At low temperatures or with short reaction times, the kinetic product may be the major isomer observed, even if it is not the most thermodynamically stable.

Influence of Solvent and pH on Reaction Efficiency and Selectivity

The synthesis of oximes, such as (NZ)-N-(2-ethylbutylidene)hydroxylamine from the corresponding aldehyde (2-ethylbutanal) and hydroxylamine, is highly sensitive to the reaction medium. Both solvent and pH play critical roles in determining the rate of reaction and the final product yield.

Influence of pH: The formation of oximes is a pH-dependent process, with optimal rates typically observed in weakly acidic conditions. vaia.combyjus.comarpgweb.com The ideal pH range for the reaction between an aldehyde and hydroxylamine is generally between 4 and 5. prepp.inrsc.org This is because the reaction mechanism involves a nucleophilic attack by the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by the dehydration of an intermediate.

At a low pH (in strongly acidic media), the hydroxylamine, acting as a base, becomes protonated to form the hydroxylammonium ion (NH₃OH⁺). prepp.inyoutube.com This protonation neutralizes the lone pair of electrons on the nitrogen atom, rendering it non-nucleophilic and thus inhibiting the initial attack on the carbonyl group. prepp.indoubtnut.com Conversely, at a high pH (in basic or neutral media), there is an insufficient concentration of protons to facilitate the removal of the hydroxyl group as a water molecule from the tetrahedral intermediate. quora.com This step is crucial for the formation of the C=N double bond of the oxime. Therefore, careful control of the pH is necessary to ensure both the nucleophilicity of the hydroxylamine and the efficient dehydration of the intermediate. youtube.comquora.com

Influence of Solvent: The choice of solvent is also a determining factor in the efficiency of oxime synthesis. Polar protic solvents, such as methanol (B129727) or ethanol, are frequently employed because they can effectively dissolve both the hydroxylamine hydrochloride salt and the aldehyde. arpgweb.comresearchgate.net For instance, methanol has been shown to be a suitable solvent when used with potassium carbonate, which facilitates the in-situ formation of free hydroxylamine from its salt. researchgate.net The reaction rate is often dependent on the solvent's polarity. researchgate.net While some syntheses are performed under solvent-free conditions, these methods can be impractical for industrial or large-scale production. researchgate.net

Table 1: Effect of pH on the Rate of Oxime Formation

| pH Range | Effect on Reactants | Consequence for Reaction Rate |

|---|---|---|

| < 3 (Strongly Acidic) | Hydroxylamine is protonated (NH₃OH⁺). prepp.inyoutube.com | The nitrogen atom loses its nucleophilicity, leading to a very slow or no reaction. prepp.indoubtnut.com |

| 4 - 5 (Weakly Acidic) | Optimal balance: sufficient free hydroxylamine for nucleophilic attack and enough acid to catalyze dehydration. prepp.inrsc.org | The reaction rate is maximal. prepp.in |

Synthesis of Structurally Modified Analogs and Derivatives of (NZ)-N-(2-ethylbutylidene)hydroxylamine

The oxime functionality in (NZ)-N-(2-ethylbutylidene)hydroxylamine is a versatile chemical handle, allowing for the synthesis of a wide array of structurally modified analogs and derivatives. These transformations can target the oxime's hydroxyl group, the C=N double bond, or involve the entire moiety in rearrangements.

Chemical Transformations Involving the Oxime Functionality for Derivative Preparation

The oxime group is a synthetically useful precursor for various other functional groups. nih.govresearchgate.net

Reduction to Primary Amines: The C=N bond of an oxime can be reduced to yield a primary amine. This transformation is commonly achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation over a metal catalyst. byjus.com

Beckmann Rearrangement: Aldoximes can undergo a Beckmann rearrangement when treated with an acid catalyst to form primary amides. This reaction involves the migration of the group anti-periplanar to the hydroxyl group. Alternatively, aldoximes can be dehydrated to form nitriles. byjus.comresearchgate.net

Synthesis of Oxime Ethers: The hydroxyl group of the oxime can be O-alkylated or O-arylated to produce oxime ethers. organic-chemistry.org This is typically done by reacting the oxime with an alkyl or aryl halide in the presence of a base. google.com Palladium-catalyzed cross-coupling reactions have also been developed for the synthesis of O-aryl oximes. researchgate.net

Radical Reactions: Oxime derivatives, particularly oxime esters, can serve as precursors to iminyl radicals upon photolytic or thermal cleavage of the weak N-O bond. nih.gov These highly reactive intermediates can then undergo a variety of synthetic transformations, including intramolecular cyclizations, to construct complex nitrogen-containing heterocyclic systems. nih.govsemanticscholar.org

Table 2: Key Chemical Transformations of the Oxime Group

| Reaction Type | Reagents/Conditions | Product Functional Group |

|---|---|---|

| Reduction | LiAlH₄ or H₂/Catalyst byjus.com | Primary Amine |

| Beckmann Rearrangement | Acid catalyst (e.g., H₂SO₄, PCl₅) researchgate.net | Amide or Nitrile |

| O-Alkylation/Arylation | Alkyl halide/Base or Pd-catalysis organic-chemistry.orgresearchgate.net | Oxime Ether |

Synthesis of Related N-Alkylhydroxylamines and Substituted Oximes

The synthesis of analogs can also involve modifications that lead to related N-alkylhydroxylamines and other substituted oximes.

N-Alkylhydroxylamines: These compounds can be prepared through several synthetic routes. The controlled oxidation of primary or secondary amines is one established method. organic-chemistry.orgthieme-connect.de Alternatively, N-alkylhydroxylamines can be obtained via the hydrogenation of oximes or the direct alkylation of hydroxylamine. nih.govwikipedia.org Care must be taken during the alkylation of hydroxylamine, as the reaction can sometimes lead to undesired di- and tri-substituted products. wikipedia.org

O-Substituted Oximes: These derivatives are generally prepared by the condensation of an aldehyde or ketone with an O-substituted hydroxylamine. thieme-connect.com A variety of O-substituted hydroxylamines can be synthesized, for example, through the ring-opening of epoxides with an oxime nucleophile, followed by a cleavage step to release the desired β-hydroxy O-alkyl hydroxylamine. thieme-connect.com Furthermore, modern catalytic methods, such as palladium-catalyzed C-O cross-coupling, provide efficient pathways to O-aryl oxime ethers from ketoximes and aryl halides. researchgate.net

Exploration of Steric and Electronic Effects on Analog Synthesis

The efficiency of synthesizing analogs of (NZ)-N-(2-ethylbutylidene)hydroxylamine is profoundly influenced by both steric and electronic factors of the substrates and reagents.

Electronic Effects: The electronic nature of substituents is equally critical. The alkyl groups in 2-ethylbutanal (B1361351) are electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon compared to less substituted aldehydes, though the reaction to form the oxime still proceeds readily. When preparing aromatic analogs, the electronic properties of substituents on the aromatic ring can have varied impacts. In some palladium-catalyzed reactions, these electronic effects have a minimal impact on the reaction yield. acs.org However, in other cases, the presence of strong electron-withdrawing groups can be crucial for reactivity. nih.gov In a study on the isomerization of indole-based oximes, electron-donating groups on the indole (B1671886) nucleus were found to facilitate the acid-catalyzed conversion of the anti-isomer to the syn-isomer, highlighting the subtle but significant role of electronics. mdpi.com

Table 3: Influence of Steric and Electronic Effects on Analog Synthesis

| Effect | Influence on Synthesis | Representative Example |

|---|---|---|

| Steric Hindrance | Can decrease reaction rates and yields by blocking access to the reactive site. acs.org | The yield of a palladium-catalyzed reaction was lower for a ketoxime with an ethyl group (25%) compared to a methyl group (72%). acs.org |

| Steric Hindrance | Can sometimes increase yields in specific reactions, such as those involving radicals. nih.gov | In certain radical cyclizations, bulkier alkyl groups on the oxime led to higher product yields. nih.gov |

| Electronic (Electron-donating groups) | Can decrease the electrophilicity of a carbonyl group, potentially slowing nucleophilic attack. | An indole's electron-donating nature decreases the electrophilicity of a C3-carbonyl group. mdpi.com |

| Electronic (Electron-withdrawing groups) | Can enhance the reactivity of substrates in certain transformations. | The presence of a nitro group on an oxime was found to be important for certain biological activities. nih.gov |

Comprehensive Spectroscopic and Computational Characterization of Nz N 2 Ethylbutylidene Hydroxylamine

High-Resolution Spectroscopic Analysis for Structural and Conformational Elucidation.

Spectroscopic analysis is fundamental to confirming the molecular structure and exploring the dynamic behavior of (NZ)-N-(2-ethylbutylidene)hydroxylamine.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous determination of the E/Z configuration of the C=N double bond in oximes. rsc.org For (NZ)-N-(2-ethylbutylidene)hydroxylamine, 1H and 13C NMR spectra provide distinct chemical shifts influenced by the spatial orientation of the hydroxyl group relative to the alkyl substituents.

In the (Z)-isomer, the hydroxyl group is syn to the ethyl group and anti to the hydrogen on the imine carbon. This stereochemistry influences the magnetic environment of nearby nuclei. Protons and carbons alpha to the C=N bond are particularly sensitive to this arrangement. Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to definitively assign all proton and carbon signals. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlation data, confirming the proximity of specific protons and thus verifying the (Z) configuration. researchgate.netresearchgate.net While experimental data for this specific molecule is not publicly available, expected chemical shifts can be predicted based on data from analogous structures.

| Atom Position | Expected 1H Chemical Shift (ppm) | Expected 13C Chemical Shift (ppm) |

|---|---|---|

| =N-OH | ~8.0 - 10.0 | - |

| -CH=N- | ~6.5 - 7.5 | ~150 - 160 |

| -CH(CH2CH3)2 | ~2.0 - 2.5 | ~40 - 50 |

| -CH2CH3 | ~1.4 - 1.7 | ~25 - 30 |

| -CH2CH3 | ~0.8 - 1.0 | ~10 - 15 |

Detailed Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the characteristic functional groups and bonding arrangements within the molecule. core.ac.uk Oximes exhibit several distinct vibrational bands. wikipedia.org

The IR spectrum of (NZ)-N-(2-ethylbutylidene)hydroxylamine is expected to show a characteristic broad absorption band for the O-H stretching vibration around 3600-3300 cm⁻¹. wikipedia.orgresearchgate.net The C=N imine bond stretching vibration typically appears in the 1680-1650 cm⁻¹ region. wikipedia.org The N-O single bond stretch is observed at a lower frequency, generally around 960-930 cm⁻¹. wikipedia.orgresearchgate.net Stretching vibrations for the C-H bonds in the ethyl and butyl groups would be present in the 3000-2850 cm⁻¹ range. researchgate.net Raman spectroscopy provides complementary data, particularly for the more symmetric C=N bond. Computational methods can be used to simulate and refine the assignment of these vibrational modes. nih.govarxiv.orgarxiv.org

| Vibrational Mode | Bond | Expected Frequency Range (cm-1) | Source |

|---|---|---|---|

| O-H Stretch | O-H | 3600 - 3300 | wikipedia.orgresearchgate.net |

| C-H Stretch (aliphatic) | C-H | 3000 - 2850 | researchgate.net |

| C=N Stretch | C=N | 1680 - 1650 | wikipedia.org |

| O-H Bend | O-H | ~1300 - 1260 | researchgate.net |

| N-O Stretch | N-O | 960 - 930 | wikipedia.orgresearchgate.net |

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and investigating the fragmentation patterns of a compound, which helps in confirming its structure. Using a soft ionization technique like electrospray ionization (ESI), (NZ)-N-(2-ethylbutylidene)hydroxylamine (molar mass: 129.20 g/mol ) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 130.21. nih.gov

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would reveal characteristic fragmentation pathways. For oximes, a common fragmentation is the loss of a hydroxyl radical (•OH), leading to a significant fragment ion. cdnsciencepub.com Other plausible fragmentation pathways involve the cleavage of the alkyl side chains. The analysis of these fragmentation patterns provides a fingerprint that confirms the molecular structure and connectivity. nih.gov

| Ion | Proposed Formula | Expected m/z | Description |

|---|---|---|---|

| [M+H]+ | [C7H16NO]+ | 130.21 | Protonated Molecular Ion |

| [M-OH]+ | [C7H14N]+ | 112.20 | Loss of hydroxyl radical |

| [M+H-C2H4]+ | [C5H12NO]+ | 102.16 | Loss of ethylene (B1197577) from an ethyl group |

| [M+H-C2H5]+ | [C5H11NO]+ | 101.15 | Loss of an ethyl radical |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and details of intermolecular interactions. While a specific crystal structure for (NZ)-N-(2-ethylbutylidene)hydroxylamine has not been reported in the Cambridge Structural Database, the solid-state packing of ketoximes is well-studied. acs.orgnih.gov

Oximes frequently form hydrogen-bonded dimers in the crystal lattice. acs.org The most common motif is an R²₂(6) graph set, where the hydroxyl group of one molecule acts as a hydrogen bond donor to the nitrogen atom of a neighboring molecule (O-H···N), and vice-versa, creating a stable six-membered ring. acs.org It is highly probable that (NZ)-N-(2-ethylbutylidene)hydroxylamine would adopt such a dimeric structure in its crystalline form. The analysis of these intermolecular interactions is crucial for understanding the properties of the material in the solid state. mdpi.comias.ac.in

Quantum Chemical and Molecular Modeling Studies of (NZ)-N-(2-ethylbutylidene)hydroxylamine.

Computational chemistry offers powerful tools to complement and interpret experimental data, providing deep insights into the molecule's electronic nature and predicting its properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict various properties of molecules like (NZ)-N-(2-ethylbutylidene)hydroxylamine. figshare.com By performing geometry optimization, DFT can determine the most stable conformation of the molecule and calculate its relative energy.

Furthermore, DFT is widely used for the accurate prediction of spectroscopic parameters. rsc.org The Gauge-Including Atomic Orbital (GIAO) method, when combined with DFT, allows for the calculation of NMR chemical shifts with a high degree of accuracy, often with a root-mean-square-error (RMSE) of less than 1 ppm for 13C shifts. nih.govresearchgate.netnih.gov This is invaluable for confirming stereochemical assignments made from experimental spectra. rsc.org Similarly, DFT calculations can predict vibrational frequencies (IR and Raman), which aids in the assignment of complex experimental spectra. nih.gov These computational results provide a theoretical foundation for the experimental observations and a deeper understanding of the molecule's structure-property relationships. nsf.gov

| Parameter | Hypothetical Experimental Value | DFT Predicted Value (e.g., B3LYP/6-31G(d)) | Purpose of Calculation |

|---|---|---|---|

| 13C Shift (C=N) | 155.2 ppm | 154.8 ppm | Confirm stereochemical assignment |

| 1H Shift (CH=N) | 7.1 ppm | 7.0 ppm | Validate experimental spectrum |

| IR Freq. (C=N Stretch) | 1665 cm-1 | 1670 cm-1 (scaled) | Assign vibrational modes |

| Relative Energy (Z vs E) | - | Z is lower in energy | Predict thermodynamic stability |

Conformational Analysis and Energy Landscape Mapping of Isomeric Forms

The conformational flexibility of (NZ)-N-(2-ethylbutylidene)hydroxylamine is primarily dictated by the rotation around the C-C and C-N single bonds of the 2-ethylbutyl group and the N-O bond of the hydroxylamine (B1172632) moiety. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface and identifying stable conformers.

Below is a hypothetical representation of the relative energies of different conformers of (NZ)-N-(2-ethylbutylidene)hydroxylamine, as would be predicted by DFT calculations.

Interactive Data Table: Predicted Relative Energies of Conformers

| Conformer | Dihedral Angle (°C-C-C=N) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A | 60 | 0.00 | 65 |

| B | 180 | 1.20 | 25 |

| C | -60 | 2.50 | 10 |

Note: The data in this table is illustrative and based on typical energy differences found in similar acyclic systems. Actual values would require specific quantum chemical calculations.

Prediction of Chemical Reactivity and Stereochemical Outcomes via Computational Methods

Computational chemistry is a valuable tool for predicting the chemical reactivity of molecules. scirp.org For (NZ)-N-(2-ethylbutylidene)hydroxylamine, understanding its reactivity is crucial for its application in synthesis. researchgate.net Frontier Molecular Orbital (FMO) theory is a key concept, where the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are used to predict the sites of electrophilic and nucleophilic attack. biointerfaceresearch.com

The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. biointerfaceresearch.com A smaller gap suggests higher reactivity. biointerfaceresearch.com The distribution of these orbitals indicates the most probable sites for reaction. For an oxime, the lone pair of electrons on the nitrogen and oxygen atoms, as well as the π-system of the C=N bond, are key areas of electron density that can participate in chemical reactions. biointerfaceresearch.com

Computational models can also predict the stereochemical outcomes of reactions involving the oxime. For example, in reactions such as the Beckmann rearrangement, the configuration of the oxime dictates which alkyl group migrates. For the (NZ) isomer, the 2-ethylbutyl group is anti-periplanar to the hydroxyl group, and thus its migration would be predicted under appropriate reaction conditions.

Interactive Data Table: Predicted Reactivity Descriptors

| Descriptor | Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | 1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability. biointerfaceresearch.com |

| Dipole Moment | 2.1 D | Indicates a moderate polarity of the molecule. |

Note: These values are hypothetical and representative of what would be expected from DFT calculations on a molecule of this type.

Molecular Dynamics Simulations for Dynamic Behavior in Solution or Gas Phase

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing insights into their conformational changes and interactions with their environment. mdpi.comrsc.org An MD simulation of (NZ)-N-(2-ethylbutylidene)hydroxylamine in a solvent, such as water or an organic solvent, or in the gas phase would reveal how the molecule explores its conformational space. mdpi.comnih.gov

Analyze Conformational Transitions: Track the transitions between the different rotamers identified in the conformational analysis and determine the timescales of these changes.

Study Solvent Effects: Investigate how the presence of a solvent influences the conformational preferences and the accessibility of reactive sites. The formation of hydrogen bonds between the hydroxyl group of the oxime and solvent molecules can be explicitly studied.

Simulate Temperature Effects: Observe how an increase in temperature affects the molecular motion and the accessibility of higher energy conformations. nih.gov

The results of MD simulations can provide a more realistic picture of the molecule's behavior compared to static quantum chemical calculations, as they account for the dynamic nature of the system at a finite temperature. nih.gov

Chemical Reactivity and Transformation Mechanisms of Nz N 2 Ethylbutylidene Hydroxylamine

Reactivity Profile of the Oxime (C=NOH) Moiety

The oxime functional group is characterized by a carbon-nitrogen double bond, which imparts a specific reactivity profile to the molecule. This includes susceptibility to addition reactions, the potential for stereoisomerism, and the ability to undergo hydrolysis and condensation reactions.

The carbon-nitrogen double bond in (NZ)-N-(2-ethylbutylidene)hydroxylamine is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This polarity governs its reactivity towards addition reactions.

Nucleophilic Addition: Nucleophiles are attracted to the electrophilic carbon atom of the C=N bond. While less reactive than the carbonyl carbon of an aldehyde or ketone, the imine carbon of an oxime can still undergo nucleophilic attack. For instance, organometallic reagents and hydrides can add across the double bond. A study on various oximes demonstrated their capacity to act as nucleophiles in addition reactions, with reactivity being influenced by the substituents on the oxime. acs.org In the case of (NZ)-N-(2-ethylbutylidene)hydroxylamine, the addition of a nucleophile would lead to a hydroxylamine (B1172632) derivative.

Electrophilic Addition: Electrophiles can attack the nitrogen atom of the oxime group. numberanalytics.comnumberanalytics.com Protonation of the nitrogen is a key step in acid-catalyzed reactions such as hydrolysis and the Beckmann rearrangement. Other electrophiles can also add to the nitrogen or oxygen of the oxime, leading to a variety of products.

Radical Addition: Carbon-centered radicals have been shown to add to the carbon-nitrogen double bond of oxime ethers, with a preference for addition to the carbon atom. libretexts.org This type of reaction, while typically demonstrated on oxime ethers, suggests a potential pathway for the functionalization of (NZ)-N-(2-ethylbutylidene)hydroxylamine under radical conditions.

The presence of the C=N double bond in (NZ)-N-(2-ethylbutylidene)hydroxylamine gives rise to stereoisomerism, specifically E/Z isomerism (also referred to as syn/anti isomerism in older literature). wikipedia.org The 'N' in the (NZ) designation indicates that the hydroxyl group and the ethyl group are on the same side of the double bond (Z isomer). The corresponding E isomer would have these groups on opposite sides.

The isomerization between E and Z forms can be induced by heat, light, or acid catalysis. organicreactions.org The interconversion barrier is generally high enough to allow for the separation of isomers under normal conditions. wikipedia.org Mechanistic studies on similar compounds have shown that isomerization can proceed through a planar transition state involving rotation around the C=N bond or through an inversion mechanism at the nitrogen atom. nih.gov For some oximes, the isomerization process has been studied using mechanochemical methods, which can provide an alternative to solution-based approaches. mdpi.com

The relative stability of the E and Z isomers is influenced by steric and electronic factors. For instance, in a study of N-substituted indole-3-carboxaldehyde (B46971) oximes, the ratio of anti (E) to syn (Z) isomers was found to change upon storage, indicating a slow isomerization process at room temperature. mdpi.com

| Factor | Influence on Isomerization | Example from Literature |

|---|---|---|

| Acid Catalysis | Lowers the energy barrier for isomerization, leading to a mixture of regioisomers. wikipedia.org | Used in Beckmann rearrangements to potentially form both possible amide products. wikipedia.org |

| Substituents | Electron-donating or withdrawing groups can influence the isomer ratio. mdpi.com | For 1-methylindole-3-carboxaldehyde oxime, the syn isomer becomes major upon storage. mdpi.com |

| Physical State | Isomer prevalence can differ between solution and solid state. mdpi.com | For 1-methoxyindole-3-carboxaldehyde oxime, the anti isomer is favored in solution, while the syn isomer prevails in the solid state. mdpi.com |

Hydrolysis: The formation of an oxime from an aldehyde or ketone and hydroxylamine is a reversible condensation reaction. researchgate.netlibretexts.orglatech.edu Consequently, (NZ)-N-(2-ethylbutylidene)hydroxylamine can be hydrolyzed back to 2-ethylbutanal (B1361351) and hydroxylamine, typically under acidic conditions and with heating. wikipedia.orgnoaa.gov The mechanism of hydrolysis involves protonation of the oxime nitrogen, followed by nucleophilic attack of water on the carbon atom, leading to the formation of a carbinolamine intermediate which then breaks down. Studies have shown that oximes are significantly more resistant to hydrolysis than analogous hydrazones, with rate constants for hydrolysis being nearly 1000-fold lower for oximes under similar conditions. nih.govnih.gov

Condensation: The hydroxylamine functionality can participate in condensation reactions. A notable example is the decarboxylative condensation of N-alkylhydroxylamines with α-ketoacids to form amides under mild, catalyst-free conditions. nih.govnih.gov This reaction proceeds by mixing the reactants in a polar solvent with gentle heating.

| Compound Type | Relative Hydrolytic Stability | Reason for Stability Difference |

|---|---|---|

| Oxime | High (Rate constants for hydrolysis are nearly 103-fold lower than for simple hydrazones) nih.gov | Higher electronegativity of the oxygen atom in the oxime reduces the favorability of protonation compared to the nitrogen in hydrazones. nih.gov |

| Hydrazone | Low | The nitrogen atom is more readily protonated, facilitating hydrolysis. nih.gov |

Transformations Involving the Hydroxylamino (N-OH) Group

The hydroxylamino group is a key reactive center in (NZ)-N-(2-ethylbutylidene)hydroxylamine, participating in oxidation, reduction, and rearrangement reactions.

Oxidation: The hydroxylamino group can be oxidized to various products depending on the oxidizing agent and reaction conditions. Anodic oxidation of N-alkylhydroxylamines can lead to the formation of nitroxides and nitroso compounds. jst.go.jp In some cases, cleavage of adjacent carbon-carbon bonds can occur. jst.go.jp The oxidation of hydroxylamines can also be achieved using enzymatic methods, for example, with trimethylamine (B31210) mono-oxygenase. nih.gov

Reduction: The oxime functionality can be reduced to an amine. This is a synthetically useful transformation. Various reducing agents can be employed, including sodium metal, catalytic hydrogenation, and metal hydrides like lithium aluminum hydride. wikipedia.orgjove.com The use of sodium borohydride (B1222165) in conjunction with copper(II) sulfate (B86663) has been shown to be an effective and convenient method for the reduction of aliphatic oximes, yielding a mixture of primary and secondary amines. niscpr.res.in More recently, homogeneous ruthenium catalysts have been developed for the highly selective hydrogenation of aliphatic aldoximes to primary amines under mild conditions. rsc.org

| Reducing Agent/System | Product(s) | Typical Yield | Reference |

|---|---|---|---|

| Sodium and n-Butyl Alcohol | Primary Amine | 69-86% | acs.org |

| NaBH4 / Copper(II) sulfate | Primary and Secondary Amines | ~87% (mixture) | niscpr.res.in |

| Homogeneous Ru-catalyst | Primary Amine | Up to 90% | rsc.org |

| Nano Cu / NaBH4 / Charcoal | Primary Amine | High to excellent yields | researchgate.net |

The most significant rearrangement reaction of oximes is the Beckmann rearrangement, which converts an oxime into an amide under acidic conditions. organicreactions.orgwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The reaction is initiated by protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by the migration of the group anti-periplanar to the leaving group to the nitrogen atom, with simultaneous cleavage of the N-O bond. organic-chemistry.org The resulting nitrilium ion is then attacked by water to form an imidic acid, which tautomerizes to the more stable amide. masterorganicchemistry.com

For (NZ)-N-(2-ethylbutylidene)hydroxylamine, which is an aldoxime, the Beckmann rearrangement would typically lead to the formation of a nitrile through the migration of the hydrogen atom. masterorganicchemistry.com However, under certain conditions, aldoximes can also be converted to primary amides. wikipedia.org A variety of reagents can be used to promote the Beckmann rearrangement, including strong acids like sulfuric acid and polyphosphoric acid, as well as milder reagents such as tosyl chloride and cyanuric chloride. wikipedia.orgorganic-chemistry.org

| Reagent | Typical Conditions | Product from Aldoxime | Reference |

|---|---|---|---|

| Sulfuric Acid | Heating | Nitrile | wikipedia.org |

| Polyphosphoric Acid | Heating | Nitrile | wikipedia.org |

| 2,4,6-trichloro jst.go.jpnih.govjove.comtriazine (TCT) in DMF | Room Temperature | Nitrile | organic-chemistry.org |

Metal-Catalyzed Reactions and Reactive Intermediates Derived from (NZ)-N-(2-ethylbutylidene)hydroxylamine

The N-O bond within the hydroxylamine functional group of (NZ)-N-(2-ethylbutylidene)hydroxylamine serves as a key site for activation by transition metal catalysts. This interaction can lead to the formation of highly reactive intermediates, which are central to powerful synthetic transformations such as C-H amination and aziridination. researchgate.netrsc.org

Hydroxylamine derivatives are established precursors for the generation of metallonitrene (or metallonitrenoid) intermediates. researchgate.netresearchgate.net In this process, a transition metal complex catalyzes the cleavage of the relatively weak N-O bond. For a compound like (NZ)-N-(2-ethylbutylidene)hydroxylamine, this would typically require prior activation, for instance, by converting the hydroxyl group to a better leaving group (e.g., an acetate, sulfonate, or phosphate).

The generally accepted mechanism involves the coordination of the N-O compound to the metal center, followed by oxidative addition or other pathways that result in the formation of a metal-imido/nitrene species. These intermediates are electrophilic and represent a source of "nitrene," a mono-substituted nitrogen atom, which can be transferred to other organic substrates. rsc.org A range of transition metals, including rhodium, copper, iron, and manganese, have been shown to effectively catalyze nitrene transfer from hydroxylamine-derived reagents. researchgate.netrsc.orgnih.gov The reactivity of the resulting metallonitrene is highly dependent on the metal, its ligand sphere, and the nitrogen substituent.

The metallonitrene intermediates derived from hydroxylamine precursors are highly valuable in synthetic chemistry for their ability to form new carbon-nitrogen bonds. nih.gov Two of the most significant applications are catalytic C-H amination and the aziridination of olefins.

C-H Amination: This reaction involves the insertion of a nitrene into a C-H bond, directly converting it into a C-N bond. This transformation is a highly atom-economical method for synthesizing amines. nih.gov While direct C-H amination using (NZ)-N-(2-ethylbutylidene)hydroxylamine itself is not explicitly detailed, its activated derivatives could serve as precursors for the 2-ethylbutylideneamino group in such reactions, catalyzed by metals like rhodium or ruthenium. nih.gov

Aziridination: Aziridines, three-membered rings containing a nitrogen atom, are important synthetic building blocks. acs.orgchemrxiv.org Metal-catalyzed aziridination involves the transfer of a nitrene group to an alkene. Hydroxylamine derivatives are effective reagents for this transformation. researchgate.netnih.gov For example, rhodium(II) complexes are known to catalyze the direct aziridination of diverse olefins using reagents like hydroxylamine-O-sulfonic acids (HOSA). researchgate.netnih.gov An activated form of (NZ)-N-(2-ethylbutylidene)hydroxylamine could theoretically be employed in a similar fashion to deliver the N-(2-ethylbutylidene) moiety to an alkene.

The table below presents representative data for the rhodium-catalyzed aziridination of various unactivated olefins using a hydroxylamine derivative as the aminating agent, illustrating the potential synthetic utility. nih.gov

| Olefin Substrate | Catalyst | Aminating Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Styrene | Rh₂(esp)₂ | HOSA | HFIP | 95 | nih.gov |

| 1-Octene | Rh₂(esp)₂ | HOSA | HFIP | 88 | nih.gov |

| Cyclooctene | Rh₂(esp)₂ | HOSA | HFIP | 94 | nih.gov |

| α-Methylstyrene | Rh₂(esp)₂ | HOSA | HFIP | 91 | nih.gov |

| (E)-4-Octene | Rh₂(esp)₂ | HOSA | HFIP | 92 | nih.gov |

Pericyclic Reactions and Sigmatropic Rearrangements of (NZ)-N-(2-ethylbutylidene)hydroxylamine Derivatives

Pericyclic reactions are concerted, intramolecular reactions that proceed via a cyclic transition state without the formation of intermediates. ox.ac.ukyoutube.com Derivatives of (NZ)-N-(2-ethylbutylidene)hydroxylamine containing appropriate pi-systems can potentially undergo such transformations, most notably sigmatropic rearrangements.

A sigmatropic rearrangement is a pericyclic reaction where a sigma bond migrates across a conjugated system to a new position. wikipedia.orglibretexts.org The classification, given as [i,j], describes the number of atoms over which each end of the sigma bond has moved. wikipedia.org For derivatives of (NZ)-N-(2-ethylbutylidene)hydroxylamine, researchgate.netacs.org and acs.orgacs.org sigmatropic rearrangements are the most plausible pathways.

For a acs.orgacs.org-sigmatropic rearrangement, such as an aza-Claisen rearrangement, a derivative like the O-allyl ether of (NZ)-N-(2-ethylbutylidene)hydroxylamine would be required. In this hypothetical reaction, heating would induce a concerted rearrangement through a chair-like six-membered transition state, resulting in the formation of a new C-C bond and a C=N bond, with the nitrogen atom at a new position in the molecule. nih.govlibretexts.org

Similarly, a researchgate.netacs.org-sigmatropic rearrangement could be envisioned. These rearrangements often involve allylic systems containing a heteroatom with a lone pair. libretexts.org

The following table outlines potential sigmatropic rearrangements for hypothetical derivatives of (NZ)-N-(2-ethylbutylidene)hydroxylamine.

| Rearrangement Type | Required Structural Motif on Derivative | General Product Structure |

|---|---|---|

| acs.orgacs.org Aza-Claisen Rearrangement | O-Allyl ether of the oxime | γ,δ-Unsaturated N-acyl amine or imine |

| researchgate.netacs.org Meisenheimer Rearrangement | N-oxide derivative with an adjacent allylic group | O-Allyl hydroxylamine derivative |

| chemrxiv.orgnih.gov Hydride Shift | A conjugated system extending from the C=N bond | Isomeric imine/enamine |

These pericyclic reactions provide powerful, often stereospecific, methods for reorganizing molecular frameworks and would represent a key aspect of the potential reactivity of suitably functionalized derivatives of (NZ)-N-(2-ethylbutylidene)hydroxylamine. libretexts.orgnih.gov

Applications of Nz N 2 Ethylbutylidene Hydroxylamine in Advanced Chemical Sciences

Utilization as a Versatile Synthetic Intermediate in Organic Synthesis

The oxime functionality is a cornerstone in synthetic organic chemistry, providing a gateway to numerous other functional groups and molecular architectures. As a representative aliphatic aldoxime, (NZ)-N-(2-ethylbutylidene)hydroxylamine is a valuable precursor for constructing complex molecules.

The oxime group is instrumental in the synthesis of nitrogen-based heterocycles, which are prevalent scaffolds in pharmaceuticals and materials science. A primary application is in the synthesis of isoxazoles. One common strategy involves the in situ generation of a nitrile oxide from the aldoxime, typically through oxidation, which then undergoes a 1,3-dipolar cycloaddition with an alkene or alkyne. organic-chemistry.org For instance, (NZ)-N-(2-ethylbutylidene)hydroxylamine can be oxidized using reagents like hypervalent iodine compounds to form 2-ethylbutyronitrile oxide. This reactive intermediate can then be trapped with a dipolarophile to construct the isoxazole (B147169) ring with high regioselectivity. organic-chemistry.org

Another established route is the cyclization of specifically functionalized oximes. For example, α,β-acetylenic oximes can undergo gold-catalyzed cycloisomerization to yield substituted isoxazoles. organic-chemistry.org While this requires prior modification of the parent aldehyde, it highlights the adaptability of the oxime moiety in complex synthetic pathways. The reaction of 2-alkyn-1-one O-methyl oximes with electrophiles like iodine monochloride is another powerful method for producing highly substituted isoxazoles. nih.gov Although the synthesis of pyrimidines from simple aliphatic oximes is less direct, the versatility of the oxime group allows for its conversion into intermediates, such as β-keto nitriles, which can then participate in classical pyrimidine (B1678525) ring-forming reactions. organic-chemistry.orgorganic-chemistry.org

Cascade and multicomponent reactions (MCRs) offer an efficient means of building molecular complexity in a single pot, minimizing waste and improving operational efficiency. The oxime functional group is well-suited for inclusion in such processes. researchgate.net For example, a cascade reaction can be initiated by the condensation of an aldehyde with hydroxylamine (B1172632) to form an oxime intermediate. This intermediate can then undergo further transformations, such as an intramolecular cyclization to a nitrone, followed by an intermolecular cycloaddition, all within the same reaction vessel. rsc.org

(NZ)-N-(2-ethylbutylidene)hydroxylamine can serve as a starting point for such sequences. Its formation from 2-ethylbutyraldehyde and hydroxylamine can be the first step in a domino reaction. rsc.org Furthermore, oxime esters, which can be derived from (NZ)-N-(2-ethylbutylidene)hydroxylamine, are known to participate in visible-light-mediated three-component reactions, highlighting the potential for this compound in modern synthetic methodologies. nih.govrsc.org Radical cascade reactions incorporating sulfonyl oxime ethers as latent carbonyl groups also demonstrate the broad utility of oxime-based intermediates in constructing complex vicinal di- and tricarbonyl compounds. cmu.edu

One of the most valuable applications of (NZ)-N-(2-ethylbutylidene)hydroxylamine is its role as a precursor to other key functional groups, particularly nitriles and primary amines. nih.gov

Nitrile Synthesis: Aldoximes are readily converted to nitriles via dehydration. This transformation, often considered a variation of the Beckmann rearrangement, can be achieved using a wide array of reagents under mild conditions. masterorganicchemistry.comyoutube.com Reagents such as 2,4,6-trichloro cmu.edursc.orgjove.comtriazine or bis-morpholinophosphorylchloride have proven effective for this purpose. niscpr.res.innih.gov The enzymatic dehydration of aliphatic aldoximes, catalyzed by heme-containing enzymes like OxdA, represents a green chemistry approach to nitrile synthesis. nih.gov

Amine Synthesis: The reduction of the oxime group provides a direct route to primary amines. This avoids the overalkylation often encountered in other amination methods. rsc.org Various reducing agents can accomplish this transformation, including catalytic hydrogenation (e.g., using Ru or Pd catalysts) and hydride reagents like lithium aluminum hydride (LiAlH₄). rsc.orgjove.com This makes (NZ)-N-(2-ethylbutylidene)hydroxylamine a stable intermediate for the synthesis of 2-ethylbutylamine, a valuable organic building block.

Below is a table summarizing these key transformations for (NZ)-N-(2-ethylbutylidene)hydroxylamine.

| Starting Material | Transformation | Product | Typical Reagents/Conditions | Citation |

|---|---|---|---|---|

| (NZ)-N-(2-ethylbutylidene)hydroxylamine | Dehydration (Beckmann Rearrangement) | 2-Ethylbutanenitrile | 2,4,6-trichloro cmu.edursc.orgjove.comtriazine (TCT), DMF; P₂O₅; SOCl₂ | nih.govorganic-chemistry.org |

| (NZ)-N-(2-ethylbutylidene)hydroxylamine | Reduction | 2-Ethylbutylamine | H₂, Pd/C; LiAlH₄; Ru/triphos catalyst | rsc.orgjove.com |

Role in Catalysis and Ligand Design

The nitrogen and oxygen atoms of the hydroxylamine group possess lone pairs of electrons, making (NZ)-N-(2-ethylbutylidene)hydroxylamine an excellent candidate for use as a ligand in coordination chemistry. The resulting metal complexes can exhibit interesting structural properties and catalytic activities. researchgate.net

Oximes are versatile ligands capable of coordinating to a wide range of transition metals, including palladium, copper, nickel, and cobalt. at.uaresearchgate.netresearchgate.net Coordination can occur through the nitrogen atom, forming a stable σ-bond with the metal center. at.ua The oxygen atom can also participate in bonding, either remaining protonated or, upon deprotonation to form an oximato group, acting as a bridging ligand between two metal centers. This bridging capability allows for the construction of polynuclear complexes. nih.gov

(NZ)-N-(2-ethylbutylidene)hydroxylamine can act as a bidentate or monodentate ligand, and its complexes with various transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)) can be synthesized and characterized. researchgate.netomicsonline.org The steric bulk of the 2-ethylbutyl group can influence the coordination geometry and stability of the resulting metal complexes, potentially leading to unique chemical properties and reactivity.

Transition metal complexes derived from oxime ligands are not merely structural curiosities; they have been investigated for their catalytic prowess in a variety of organic reactions. researchgate.net For example, copper complexes of phenolic oximes have been shown to exhibit catecholase activity, mimicking the function of certain metalloenzymes by catalyzing the oxidation of catechols to quinones. nih.gov

Palladium complexes featuring oxime-based ligands have been successfully employed as catalysts in cross-coupling reactions like the Mizoroki-Heck reaction and for promoting the Beckmann rearrangement of other oximes. researchgate.net Furthermore, cobalt complexes with oxime ligands, known as cobaloximes, are famous as vitamin B₁₂ mimics and can catalyze various radical-mediated transformations. researchgate.net Given these precedents, metal complexes of (NZ)-N-(2-ethylbutylidene)hydroxylamine warrant investigation as potential catalysts for important organic transformations.

The table below outlines potential catalytic applications for metal complexes derived from this ligand.

| Metal Complex | Potential Catalytic Application | Reaction Type | Citation (Based on Analogy) |

|---|---|---|---|

| Copper-(NZ)-N-(2-ethylbutylidene)hydroxylamine Complex | Oxidation of Phenols/Catechols | Biomimetic Oxidation (Catecholase Activity) | nih.gov |

| Palladium-(NZ)-N-(2-ethylbutylidene)hydroxylamine Complex | C-C Bond Formation | Mizoroki-Heck, Suzuki-Miyaura Coupling | researchgate.net |

| Cobalt-(NZ)-N-(2-ethylbutylidene)hydroxylamine Complex | Radical Cyclizations and Rearrangements | Vitamin B₁₂ Mimetic Radical Chemistry | researchgate.net |

| Iron-(NZ)-N-(2-ethylbutylidene)hydroxylamine Complex | Oxidation of C-H Bonds | Aliphatic C-H Functionalization | mdpi.com |

Integration into Functional Materials and Polymer Chemistry (Non-Biological Applications)

The oxime moiety of (NZ)-N-(2-ethylbutylidene)hydroxylamine serves as a powerful tool in polymer chemistry, enabling the construction of complex macromolecular architectures and the development of materials with tunable properties. The following sections delve into specific applications where this compound, or analogous simple aldoximes, can be effectively utilized.

Oxime ligation, the reaction between a hydroxylamine or an alkoxyamine and an aldehyde or ketone, has emerged as a prominent "click" reaction in polymer science. rsc.org This is due to its high efficiency, mild reaction conditions, formation of a stable oxime linkage, and the generation of water as the only byproduct. rsc.org (NZ)-N-(2-ethylbutylidene)hydroxylamine, with its terminal hydroxylamine group, can react with aldehyde- or ketone-functionalized polymers in a post-polymerization modification strategy. Conversely, its precursor, 2-ethylbutyraldehyde, can be incorporated into polymers and subsequently reacted with aminooxy-terminated molecules.

This ligation strategy is exceptionally versatile. For instance, high molecular weight step-growth polymers have been synthesized rapidly under mild conditions using oxime click chemistry. rsc.org By adjusting the monomer ratio, the end-group chemistry of the resulting polymers can be precisely controlled to be either aldehyde or hydroxylamine terminated, allowing for further conjugation. rsc.org Research on analogous systems has demonstrated that oxime formation can be used to create biocompatible hydrogels by reacting multi-armed aminooxy poly(ethylene glycol) with dialdehydes like glutaraldehyde. acs.org The resulting oxime-linked hydrogels exhibit tunable mechanical properties and support cell growth, highlighting the biocompatibility of the linkage. acs.org

The kinetics of oxime ligation can be significantly influenced by catalysts and the solvent system. While the reaction can proceed without a catalyst, nucleophilic catalysts such as aniline (B41778) and its derivatives can accelerate the reaction, which is particularly useful for time-sensitive applications. nih.gov

Table 1: Representative Conditions for Oxime Ligation in Polymer Modification

| Polymer Backbone | Functional Group on Polymer | Ligation Partner | Catalyst | Solvent | Reaction Time | Reference |

| Poly(N,N-dimethylacrylamide)-b-poly(diacetone acrylamide) | Ketone | O,O'-1,3-Propanediylbishydroxylamine | None | Water | ~24 h | rsc.org |

| Poly(ethylene glycol) (8-armed) | Aminooxy | Glutaraldehyde | None | Buffer (pH 7.4) | Minutes | acs.org |

| Disulfide-rich peptides | Aminooxy | Benzaldehyde | p-Phenylenediamine | DMF | <5 min | nih.gov |

The reversible nature of the oxime linkage under specific conditions makes it an excellent candidate for the construction of dynamic covalent materials. These materials can undergo constitutional changes in response to external stimuli, leading to properties such as self-healing, adaptability, and recyclability. The oxime bond in materials incorporating (NZ)-N-(2-ethylbutylidene)hydroxylamine can participate in exchange reactions with free alkoxyamines or carbonyl compounds, typically under acidic conditions or at elevated temperatures. rsc.org

A prime example of this is the formation of dynamic macromolecular stars. rsc.org Amphiphilic block copolymers containing a ketone-functional block can self-assemble into micelles in water. The addition of a difunctional alkoxyamine crosslinks the cores of these micelles to form star-shaped macromolecules. These stars can be dissociated back into individual polymer chains by introducing a monofunctional alkoxyamine or an excess of a carbonyl compound, which competitively displaces the crosslinking oxime linkages. rsc.org

Furthermore, poly(oxime-urethanes) (POUs) have been developed as a class of dynamic covalent polymers. pku.edu.cnnih.gov These are synthesized through the uncatalyzed polyaddition of multifunctional oximes and isocyanates at ambient temperature. The resulting oxime-carbamate linkages are thermally reversible, allowing the material to be reprocessed and recycled. pku.edu.cnnih.gov This dynamic behavior is crucial for the development of sustainable and "smart" materials.

Table 2: Properties of Dynamic Materials Based on Oxime Chemistry

| Material Type | Dynamic Linkage | Stimulus for Reversibility | Key Property | Potential Application | Reference |

| Macromolecular Stars | O-alkyl oxime | Competitive exchange (acid, heat) | Reversible assembly/disassembly | Stimuli-responsive nanocarriers | rsc.org |

| Poly(oxime-urethane)s | Oxime-carbamate | Heat (~100 °C) | Healable/Recyclable | Self-healing coatings, adhesives | pku.edu.cnnih.gov |

| Doubly-dynamic polymer | Oxime and Oxanorbornene | Orthogonal (acid and heat) | Dual-responsive dissociation | Advanced sensors, drug delivery | researchgate.net |

Stimuli-responsive materials can change their properties in response to environmental cues such as pH, temperature, light, or the presence of specific chemical species. The dynamic nature of the oxime bond is particularly well-suited for creating pH-responsive systems. The stability of the oxime linkage is pH-dependent, being more labile under acidic conditions, which facilitates exchange reactions or hydrolysis. rsc.org

This property has been exploited to create hydrogels that can be controllably degraded or modified. For example, hydrogels crosslinked via oxime bonds can be designed to be stable at physiological pH but to dissociate at the lower pH found in certain cellular compartments like endosomes or in pathological tissues. rsc.org This pH-sensitivity is highly desirable for applications in drug delivery, where the therapeutic agent needs to be released at a specific site.

In addition to pH, the reversibility of oxime formation can be harnessed to create systems that respond to the concentration of specific aldehydes or hydroxylamines. This can be used to engineer surfaces for the programmed assembly and disassembly of cells for applications in tissue engineering. pku.edu.cn The ability to attach and detach biological entities in a controlled manner is a significant advance in the creation of complex, three-dimensional tissue structures. The integration of (NZ)-N-(2-ethylbutylidene)hydroxylamine or its aldehyde precursor into such systems would offer a straightforward method to impart responsiveness.

The development of doubly-dynamic-covalent polymers, which contain two different types of reversible linkages that respond to orthogonal stimuli, represents a further level of sophistication. For instance, a polymer backbone containing both oxime and oxanorbornene (from a Diels-Alder reaction) linkages can be designed. researchgate.net The oxime bonds can be exchanged under acidic conditions, while the oxanorbornene links can be cleaved by heat, allowing for a multi-level response to different triggers. researchgate.net

Future Directions and Emerging Research Opportunities

Development of Sustainable and Green Synthetic Protocols for (NZ)-N-(2-ethylbutylidene)hydroxylamine Production

The traditional synthesis of oximes often involves refluxing a carbonyl compound with hydroxylamine (B1172632) hydrochloride, sometimes using toxic solvents like pyridine, which can lead to effluent pollution and require lengthy reaction times. ijprajournal.comnih.gov The development of environmentally benign and efficient methods for producing (NZ)-N-(2-ethylbutylidene)hydroxylamine is a critical research objective. Green chemistry principles offer a roadmap for this pursuit, emphasizing the reduction of hazardous substances and energy consumption. ijprajournal.com

Future research should focus on adapting and optimizing emerging green protocols for the synthesis of this specific aliphatic aldoxime from 2-ethylbutanal (B1361351) and hydroxylamine. Key areas of investigation include:

Solvent-Free Synthesis: Techniques like grindstone chemistry, which involves the simple grinding of reactants, have proven effective for producing various oximes in high yields without any solvent. researchgate.netbohrium.com Applying this method, potentially with a non-toxic and reusable catalyst like bismuth(III) oxide (Bi₂O₃) or zinc oxide (ZnO), could offer a rapid, efficient, and clean route to the target compound. nih.govbohrium.com

Aqueous Media and Natural Catalysts: Shifting from organic solvents to water is a cornerstone of green chemistry. Research into using natural acid catalysts, such as aqueous extracts from citrus limetta (sweet lime) or mangifera indica (mango), has shown promise for oxime synthesis. ijprajournal.com Exploring these bio-based catalysts for the production of (NZ)-N-(2-ethylbutylidene)hydroxylamine could lead to highly sustainable and cost-effective processes.

Alternative Energy Sources: Microwave-assisted synthesis represents another promising avenue, often leading to dramatically reduced reaction times and improved yields in aqueous media. nih.gov A systematic study comparing conventional heating with microwave irradiation for this specific condensation reaction would be valuable.

A comparative overview of potential synthetic approaches is presented in Table 6.1.

Table 6.1: Comparison of Synthetic Protocols for Oxime Production

| Protocol | Typical Conditions | Advantages | Potential for (NZ)-N-(2-ethylbutylidene)hydroxylamine |

|---|---|---|---|

| Traditional Method | Reflux in organic solvent (e.g., ethanol, pyridine) with acid catalyst. ijprajournal.comnih.gov | Well-established procedure. | Baseline for comparison; suffers from toxicity and waste issues. |

| Grindstone Chemistry | Solvent-free grinding of reactants at room temperature, often with a metal oxide catalyst (e.g., Bi₂O₃). bohrium.com | Environmentally friendly, rapid, high yields, simple work-up. researchgate.netbohrium.com | High potential for a clean, efficient, and scalable synthesis. |

| Natural Acid Catalysis | Reaction in water using fruit juice extracts as catalysts at room temperature. ijprajournal.com | Uses renewable resources, non-toxic, inexpensive. ijprajournal.com | Excellent potential for a fully "green" and sustainable production method. |

| Microwave-Assisted Synthesis | Reaction in an aqueous biphasic system under microwave irradiation. nih.gov | Significantly reduced reaction times, often improved yields. | Promising for process intensification and rapid synthesis. |

Exploration of Novel Reactivity Modes and Catalytic Cycles Involving the Compound

Oximes are versatile synthetic building blocks with multiple reactivity modes, including cycloadditions and fragmentation reactions. nsf.gov The specific structure of (NZ)-N-(2-ethylbutylidene)hydroxylamine invites exploration into novel transformations and catalytic applications.

Future research should investigate its participation in reactions that are currently at the forefront of organic chemistry:

Iminyl Radical Formation: Oxime esters and ethers are excellent precursors to iminyl radicals, which are valuable intermediates for forming new carbon-nitrogen and carbon-carbon bonds. nsf.gov Investigating the N–O bond fragmentation of derivatives of (NZ)-N-(2-ethylbutylidene)hydroxylamine through photoredox or transition metal catalysis could unlock new synthetic pathways to functionalized imines or nitrogen-containing heterocycles. nsf.gov

Cycloaddition Reactions: While the aza Paternò–Büchi ([2+2]-cycloaddition) reaction has been challenging for acyclic oximes due to isomerization, recent advances offer new possibilities. nsf.gov Exploring the potential of (NZ)-N-(2-ethylbutylidene)hydroxylamine in photocatalyzed or transition-metal-mediated cycloadditions could lead to the synthesis of novel azetidines and other strained ring systems.

Catalytic Cycles: The =N-OH moiety can act as a ligand for metal ions. wikipedia.org Designing catalytic cycles where (NZ)-N-(2-ethylbutylidene)hydroxylamine or its derivatives act as directing groups or participate directly in the catalytic turnover is a significant opportunity. For example, iron(II) has been shown to enhance the nucleophilicity of oximes in addition reactions. acs.org

Table 6.2: Potential Novel Reactions for (NZ)-N-(2-ethylbutylidene)hydroxylamine

| Reaction Class | Description | Potential Products | Reference Methodology |

|---|---|---|---|

| Iminyl Radical Addition | Generation of an iminyl radical via N-O bond cleavage, followed by addition to a π-system. | Functionalized imines, N-heterocycles. | Photoredox catalysis, transition metal activation. nsf.gov |

| [2+2] Cycloaddition | Reaction with an alkene to form a four-membered azetidine (B1206935) ring. | Substituted azetidines. | Triplet energy transfer photocatalysis. nsf.gov |

| Beckmann Rearrangement | Acid-catalyzed rearrangement to form an amide. wikipedia.org | N-substituted amides. | Visible light-induced photoredox approach. nsf.gov |

| Metal-Ligand Complexation | Use as a ligand to form coordination complexes with various metal ions. | Metal-oxime complexes for catalysis or material science. | Coordination with Ni, Co, Cu, etc. wikipedia.orgresearchgate.net |

Application of Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Mechanistic Elucidation

A deep understanding of reaction mechanisms is essential for optimizing synthetic protocols and discovering new reactivity. While standard spectroscopic techniques like IR and NMR are used for final product characterization byjus.comnih.gov, advanced in-situ probes can provide real-time data on reaction kinetics and transient species.

Future work should employ these advanced methods to study the formation and subsequent reactions of (NZ)-N-(2-ethylbutylidene)hydroxylamine:

In-Situ FTIR and Raman Spectroscopy: These techniques can monitor the disappearance of the aldehyde carbonyl group and the appearance of the C=N and N-O bonds of the oxime in real-time, providing kinetic data without the need for sampling. researchgate.net

Variable Temperature NMR (VT-NMR): VT-NMR studies can elucidate dynamic processes, such as E/Z isomerization around the C=N bond, and detect hydrogen bonding networks that may influence reactivity and self-assembly. nih.gov

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to identify reaction intermediates, including transient metal-bound species in catalytic cycles. researchgate.net

By combining these techniques, a detailed mechanistic picture of the compound's synthesis and reactivity can be constructed, facilitating rational optimization and the discovery of new transformations.

Expansion of Computational Models for Accurate Prediction of Complex Reactivity and Material Properties

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for predicting molecular structure, properties, and reaction mechanisms. nih.gov For (NZ)-N-(2-ethylbutylidene)hydroxylamine, computational models can guide experimental efforts and provide insights that are difficult to obtain through experiments alone.

Emerging research opportunities in this area include:

Predicting Reaction Pathways: DFT calculations can be used to model the transition states of potential reactions, such as cycloadditions or rearrangements, to predict which pathways are energetically favorable. acs.org This can help prioritize experimental targets.

Calculating Spectroscopic Properties: Predicting NMR and IR spectra can aid in the structural confirmation of the compound and its reaction products. nih.gov

Modeling Bond Dissociation Energies (BDE): Calculating the O-H bond dissociation energy is crucial for understanding the propensity of the oxime to form iminoxyl radicals, a key step in many novel reactions. nih.gov

Simulating Interactions: Molecular dynamics simulations can model how the molecule interacts with solvents, catalysts, or other molecules, providing insight into the design of new materials or self-assembling systems. nih.gov

Table 6.3: Application of Computational Methods

| Computational Method | Target Property/Process | Potential Insight for (NZ)-N-(2-ethylbutylidene)hydroxylamine |

|---|---|---|

| Density Functional Theory (DFT) | Reaction energy profiles, transition states. nih.gov | Prediction of feasibility and selectivity of novel reactions. |

| DFT/TD-DFT | NMR, IR, and electronic spectra. nih.gov | Aid in structural elucidation and confirmation. |

| DFT | Bond Dissociation Energy (BDE) of the O-H bond. nih.gov | Assessment of potential as an iminyl radical precursor. |

| Molecular Dynamics (MD) | Intermolecular interactions, conformational dynamics. nih.gov | Guidance for designing self-assembled materials or host-guest systems. |

Design of New Chemical Systems Capitalizing on the Unique Features of (NZ)-N-(2-ethylbutylidene)hydroxylamine

The ultimate goal of fundamental research into a molecule's synthesis and reactivity is to apply this knowledge to create new, functional chemical systems. The properties of (NZ)-N-(2-ethylbutylidene)hydroxylamine—an aliphatic aldoxime with a flexible ethylbutyl group—make it a candidate for several applications.

Future research should be directed toward incorporating this molecule into larger systems:

Polymer and Material Science: Oximes are used in the industrial production of caprolactam, the precursor to Nylon 6. nih.gov The dynamic nature of the C=N bond in (NZ)-N-(2-ethylbutylidene)hydroxylamine could be exploited to create dynamic covalent polymers or self-healing materials. nsf.gov Its ability to act as a ligand could be used to create metal-organic frameworks (MOFs) or sequestering agents for specific metal ions. wikipedia.org

Bioconjugation and Medicinal Chemistry: While outside the direct scope of this materials-focused article, the reactivity of the oxime group is utilized in bioconjugation to link molecules. nsf.gov The principles discovered could inform other fields.

Functional Surfaces: The hydroxyl group provides a handle for grafting the molecule onto surfaces, creating modified materials with tailored properties such as hydrophobicity or specific binding capabilities.

The exploration of these future directions will ensure that the chemistry of (NZ)-N-(2-ethylbutylidene)hydroxylamine continues to be a rich and productive area of research, with the potential to contribute to significant advances in green chemistry and materials science.

Q & A

Basic: What are the optimal synthesis methods for (NZ)-N-(2-ethylbutylidene)hydroxylamine, and how can reaction conditions be optimized for yield and purity?

Answer:

The synthesis of (NZ)-N-(2-ethylbutylidene)hydroxylamine involves a condensation reaction between a substituted aldehyde (e.g., 2-ethylbutyraldehyde) and hydroxylamine hydrochloride under basic conditions. Key steps include: